(S)-1-(2-(Trifluoromethyl)phenyl)ethanol

asymmetric reduction biocatalysis enantiomeric excess

(S)-1-(2-(Trifluoromethyl)phenyl)ethanol (CAS 127852-27-1) is an enantiomerically pure chiral secondary alcohol bearing an ortho-trifluoromethyl substituent on the phenyl ring (C₉H₉F₃O, MW 190.16 g/mol, boiling point ~207 °C, density 1.234 g/cm³). This compound serves as a critical chiral building block in the synthesis of GSK461364, a potent, selective, and reversible ATP-competitive Polo-like kinase 1 (Plk1) inhibitor that has entered clinical trials for solid tumor malignancies.

Molecular Formula C9H9F3O
Molecular Weight 190.16 g/mol
CAS No. 127852-27-1
Cat. No. B137757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-(Trifluoromethyl)phenyl)ethanol
CAS127852-27-1
Molecular FormulaC9H9F3O
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1C(F)(F)F)O
InChIInChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m0/s1
InChIKeyVGHBIJJTMFYTPY-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(2-(Trifluoromethyl)phenyl)ethanol (CAS 127852-27-1): Chiral Alcohol Procurement & Selection Guide


(S)-1-(2-(Trifluoromethyl)phenyl)ethanol (CAS 127852-27-1) is an enantiomerically pure chiral secondary alcohol bearing an ortho-trifluoromethyl substituent on the phenyl ring (C₉H₉F₃O, MW 190.16 g/mol, boiling point ~207 °C, density 1.234 g/cm³) . This compound serves as a critical chiral building block in the synthesis of GSK461364, a potent, selective, and reversible ATP-competitive Polo-like kinase 1 (Plk1) inhibitor that has entered clinical trials for solid tumor malignancies [1]. Its defining features—the (S)-absolute configuration at the benzylic carbon and the electron-withdrawing ortho-CF₃ group—collectively govern its stereochemical role in downstream coupling reactions and distinguish it from its (R)-enantiomer, racemic mixture, and regioisomeric analogs [2].

Why Generic Substitution of (S)-1-(2-(Trifluoromethyl)phenyl)ethanol with Racemic or Regioisomeric Analogs Fails in Pharmaceutical Synthesis


The ortho-trifluoromethyl substitution pattern and (S)-absolute configuration of this compound are not interchangeable with the racemic mixture (CAS 79756-81-3), the (R)-enantiomer (CAS 127852-29-3), or regioisomeric analogs such as the para-substituted (S)-1-(4-(trifluoromethyl)phenyl)ethanol (CAS 99493-93-3). Biocatalytic and chemical reduction methods yield dramatically different enantiomeric excess values depending on the catalyst system employed—ranging from 87% ee (Ru catalyst) to >99.2% ee (G. silvicola ZJPH1811)—directly impacting downstream coupling efficiency and final API optical purity [1]. Furthermore, each trifluoromethyl positional isomer targets a distinct pharmaceutical pathway: the ortho-substituted (S)-enantiomer is specifically required for the Plk1 inhibitor GSK461364, whereas the para-substituted analog serves as a CCR5 antagonist precursor and the 3,5-bis(trifluoromethyl) derivative is an aprepitant intermediate [2]. The (S)- and (R)-enantiomers also carry substantially different commercial price premiums, making informed procurement decisions economically consequential [3].

Quantitative Evidence Guide: Head-to-Head Performance Data for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol vs. Closest Comparators


Enantiomeric Excess Benchmarking: G. silvicola ZJPH1811 Biocatalytic Method vs. Prior Chemical and Enzymatic Routes

The G. silvicola ZJPH1811 whole-cell biocatalytic method achieves >99.2% product ee for (S)-1-[2-(trifluoromethyl)phenyl]ethanol, substantially outperforming the well-defined ruthenium catalyst system reported by Kayan et al. (2018), which produced the same compound with only 87% ee [1]. An earlier biocatalytic method using acetone powder of Geotrichum candidum achieved 97% ee but delivered only 13% product yield at a substrate concentration of 26.7 mM [1]. The G. silvicola method thus represents a >12 percentage-point ee improvement over the Ru-catalyzed chemical route and a >2 percentage-point ee gain over the prior biocatalytic benchmark, while simultaneously addressing the severe yield limitation [1].

asymmetric reduction biocatalysis enantiomeric excess

Substrate Loading and Productivity Enhancement: ChAc/Cys-MCD System vs. Conventional Aqueous Buffer

In the optimized choline acetate/cysteine-methylated-β-cyclodextrin (ChAc/Cys-MCD) system, substrate loading was increased 6.7-fold and product yield was enhanced 2.4-fold compared with the conventional aqueous buffer system, while maintaining >99.2% ee [1]. This represents the highest reported productivity for (S)-1-[2-(trifluoromethyl)phenyl]ethanol biosynthesis. The synergistic effect of the deep eutectic solvent (ChAc/Cys) and cyclodextrin (MCD) simultaneously accelerated mass transfer, protected whole cells from substrate inhibition, and enhanced cell membrane permeability [1].

deep eutectic solvent bioprocess intensification substrate loading

Positional Specificity: ortho-CF₃ (Plk1 Inhibitor) vs. para-CF₃ (CCR5 Antagonist) vs. 3,5-bis-CF₃ (Aprepitant) Pharmaceutical Targeting

The ortho-trifluoromethyl substitution of (S)-1-(2-(trifluoromethyl)phenyl)ethanol is mandatorily required for the synthesis of GSK461364, a Plk1 inhibitor (Ki = 2.2 nM) with >100-fold selectivity for Plk1 over Plk2 and Plk3 [1]. In contrast, the para-substituted (S)-1-(4-(trifluoromethyl)phenyl)ethanol (CAS 99493-93-3) serves as a key precursor for chemokine CCR5 antagonists targeting HIV entry inhibition , while (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (CAS 127852-28-2) is a critical chiral intermediate for aprepitant, an NK1 receptor antagonist used for chemotherapy-induced nausea and vomiting [2]. These three structurally similar compounds—differing only in CF₃ group position and number—target entirely unrelated therapeutic pathways, confirming that regioisomer substitution is not permissible for pharmaceutical intermediate procurement.

regioisomer specificity pharmaceutical intermediate structure-activity relationship

Enantiomer-Specific Synthetic Utility: (S)- vs. (R)-Enantiomer in GSK461364 Synthesis and Alternative Applications

The final structure of GSK461364 incorporates the (R)-configured 1-[2-(trifluoromethyl)phenyl]ethoxy fragment, as confirmed by the ChEBI structural definition showing the {(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy} moiety at the 3-position of the thiophene-2-carboxamide core [1]. The (S)-1-(2-(trifluoromethyl)phenyl)ethanol is nonetheless designated as a key chiral intermediate for this drug [2], indicating a synthetic route in which the (S)-alcohol undergoes stereochemical inversion during coupling (e.g., via Mitsunobu reaction or conversion to a leaving group with subsequent SN2 displacement). Meanwhile, the (R)-enantiomer (CAS 127852-29-3) has been separately patented for direct incorporation as an intermediate for lysophosphatidic acid receptor agonists targeting pulmonary fibrosis [3]. The two enantiomers are thus not interchangeable for any given synthetic route; selection depends on whether retention or inversion of configuration is required at the coupling step.

enantiomer specificity chiral intermediate GSK461364

Procurement Economics: (S)-Enantiomer Pricing vs. (R)-Enantiomer and Racemic Mixture from Common Commercial Sources

Commercial pricing data reveals a significant cost gradient across the three forms of 1-(2-(trifluoromethyl)phenyl)ethanol. From a single vendor (Coolpharm), the (S)-enantiomer (CAS 127852-27-1, 95% purity) is priced at ¥295/100 mg, while the (R)-enantiomer (CAS 127852-29-3, 97% purity) commands ¥806/100 mg—a 2.73-fold premium for the (R)-form [1]. The racemic mixture (CAS 79756-81-3, 97% purity) is priced at approximately ¥99/g (¥9.9/100 mg equivalent), making the (S)-enantiomer approximately 29.8-fold more expensive per gram than racemic material [2]. From a different supplier (Aladdin), the (S)-enantiomer (≥98% purity) is available at ¥35.90/100 mg, demonstrating significant inter-vendor price variability .

chiral procurement cost comparison enantiomer pricing

Optimal Research and Industrial Application Scenarios for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol (CAS 127852-27-1)


GSK461364 Plk1 Inhibitor Synthesis: Stereoinversion Coupling Route

This compound is the designated chiral intermediate for the synthesis of GSK461364 via a stereoinversion coupling strategy. The (S)-configured benzylic alcohol is converted to a suitable leaving group and coupled with the thiophene-carboxamide core through SN2-type displacement, yielding the (R)-configured ether linkage present in the final drug substance [1]. Given that GSK461364 demonstrates a Ki of 2.2 nM against Plk1 with >100-fold selectivity over Plk2 and Plk3, the optical purity of the (S)-alcohol intermediate directly determines the enantiomeric purity of the final API and thus its biological activity profile [1]. Researchers procuring this intermediate for Plk1 inhibitor development should specify ≥98% ee as a minimum acceptance criterion based on the >99.2% ee benchmark established by the G. silvicola biocatalytic method [2].

Biocatalytic Process Development and Scale-Up Using Deep Eutectic Solvent Systems

The G. silvicola ZJPH1811-mediated biotransformation in ChAc/Cys-MCD-containing deep eutectic solvent represents the most productive reported method for manufacturing this chiral alcohol, achieving 6.7-fold higher substrate loading and 2.4-fold higher yield compared to conventional aqueous buffer [2]. This process is directly transferable to pilot-scale production for organizations developing in-house chiral intermediate manufacturing capabilities. The synergistic DES-cyclodextrin system addresses the key limitations of poor substrate water solubility and product inhibition that historically constrained biocatalytic routes to this compound [2]. Industrial users evaluating make-vs-buy decisions should benchmark any proposed synthetic route against these productivity metrics.

Enantioselective Methodology Benchmarking: Chemical vs. Biocatalytic Route Comparison

This compound serves as an ideal benchmarking substrate for comparing chemical and biocatalytic asymmetric reduction methodologies, given the availability of well-characterized comparator data. The Ru-catalyzed transfer hydrogenation route (87% ee) and the G. candidum acetone powder method (97% ee, 13% yield) provide established baselines against which new catalytic systems can be quantitatively evaluated [2]. The ortho-CF₃ group's strong electron-withdrawing character and steric proximity to the reaction center make this substrate particularly discriminating for assessing catalyst enantioselectivity. Methodology developers should report both ee and isolated yield under defined substrate loading conditions to enable meaningful cross-study comparisons with the published benchmarks [2].

Chiral Intermediate Procurement: Vendor Qualification and Cost Optimization

Given the 8.2-fold inter-vendor price range observed for the (S)-enantiomer (¥35.90–¥295/100 mg) and the 2.73-fold premium of the (R)-enantiomer over the (S)-enantiomer, procurement professionals must conduct rigorous vendor qualification based on enantiomeric purity certification, batch-to-batch consistency, and total cost of ownership [3]. Key specification points include: minimum enantiomeric excess (≥98% ee recommended based on process capability demonstrated by the G. silvicola method), chemical purity (≥97–98% by HPLC/GC), storage conditions (2–8°C, sealed and dry), and availability of certificates of analysis with chiral HPLC or chiral GC data [3]. Bulk procurement of the racemic mixture followed by in-house chiral resolution is economically unattractive given the >29-fold price premium of the single enantiomer over racemic material, unless a highly efficient resolution method with >45% theoretical yield per enantiomer is available [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-1-(2-(Trifluoromethyl)phenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.